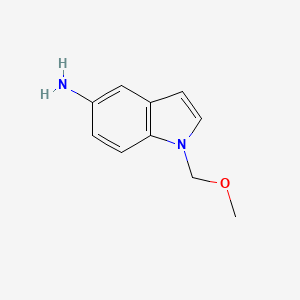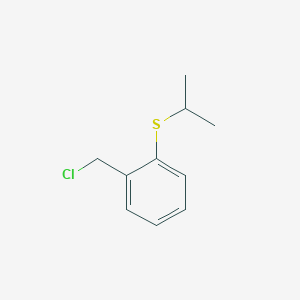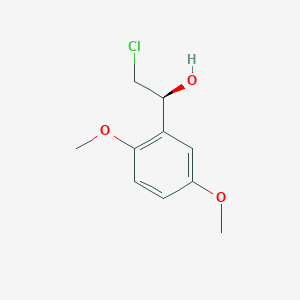
N-(3-ethynylphenyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethynylphenyl)but-2-enamide is a chemical compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a but-2-enamide moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylphenyl)but-2-enamide typically involves the reaction of 3-ethynylaniline with but-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethynylphenyl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond in the but-2-enamide moiety can be reduced to form saturated amides.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-(3-ethynylphenyl)but-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-ethynylphenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular processes and pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethynylphenyl)acetamide
- N-(3-ethynylphenyl)prop-2-enamide
- N-(3-ethynylphenyl)butanamide
Uniqueness
N-(3-ethynylphenyl)but-2-enamide is unique due to the presence of both an ethynyl group and a but-2-enamide moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The ethynyl group enhances its ability to participate in various chemical reactions, while the but-2-enamide moiety provides additional sites for interaction with biological targets .
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(E)-N-(3-ethynylphenyl)but-2-enamide |
InChI |
InChI=1S/C12H11NO/c1-3-6-12(14)13-11-8-5-7-10(4-2)9-11/h2-3,5-9H,1H3,(H,13,14)/b6-3+ |
InChI Key |
FJDZMRLCNUHBEE-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC=CC(=C1)C#C |
Canonical SMILES |
CC=CC(=O)NC1=CC=CC(=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


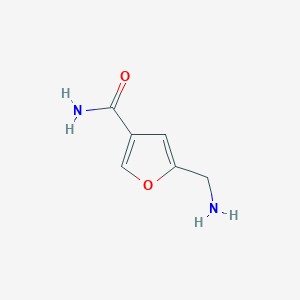



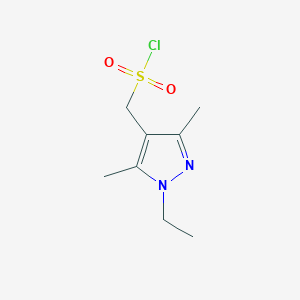

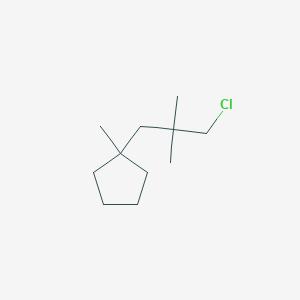
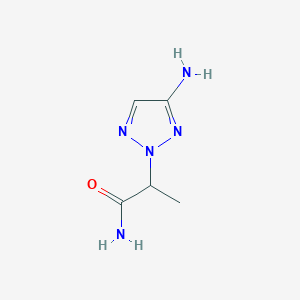
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13177034.png)


